molecular formula C12H10O2 B1450702 4,4'-Dihydroxybiphenyl-D8 CAS No. 612480-60-1

4,4'-Dihydroxybiphenyl-D8

Cat. No. B1450702
M. Wt: 194.25 g/mol
InChI Key: VCCBEIPGXKNHFW-PGRXLJNUSA-N
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Description

4,4’-Dihydroxybiphenyl is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a synthetic material intermediate that is a useful reagent in the synthesis of 4-hydroxypyridine derivatives .


Synthesis Analysis

4,4’-Dihydroxybiphenyl is prepared by decomposing 4,4’-di (2-hydroxy-2-propyl)biphenyl with hydrogen peroxide and an acid catalyst in acetonitrile as a solvent .


Molecular Structure Analysis

The molecular formula of 4,4’-Dihydroxybiphenyl is C12H10O2 .


Chemical Reactions Analysis

4,4’-Dihydroxybiphenyl exhibits a strong anti-tyrosinase activity . It has been found to inhibit melanin biosynthesis in B16F10 melanoma cells .


Physical And Chemical Properties Analysis

4,4’-Dihydroxybiphenyl is a solid at 20°C . Its molecular weight is 186.21 . It is insoluble in water but soluble in alcohol and tetrahydrofuran .

Scientific Research Applications

Applications in Solar Energy

  • 4,4'-Dihydroxybiphenyl-D8 has been utilized in the synthesis of novel dye-sensitized solar cells (DSSCs). Researchers designed and synthesized new sensitizers for DSSCs that exhibit red-shifted and expanded absorption bands, resulting in an increased short-circuit photocurrent density and enhanced open-circuit voltages. This led to improved power conversion efficiencies in DSSC devices (W. Zhisheng et al., 2019).

Enzymatic Conversion in Industry

  • 4,4'-Dihydroxybiphenyl is produced through the enzymatic conversion of biphenyl by fungi like Aspergillus parasiticus. This process is significant in the plastics and dye industries, where 4,4'-dihydroxybiphenyl serves as an intermediate for producing polymers like Radel™ and Ultem II™ (D. Abramowicz et al., 1990).

Vibrational Spectra Analysis

  • The vibrational spectra of 4,4′-Difluorobiphenyl-d8 were analyzed to understand the structure of biphenyls in solution. This research helped in determining the dihedral angle of biphenyl compounds, providing essential insights for chemical and pharmaceutical industries (R. J. Pulham et al., 1984).

Molecular Structure and Spectra Studies

  • Studies on 4,4'-Dihydroxydiphenyl ether and similar compounds have been conducted to understand their molecular structure, infrared spectra, Raman spectra, and NMR chemical shifts. Such studies are crucial for predicting the properties of materials where experimental results are challenging to obtain (Fu Liu et al., 2013).

Polymer/Solution Interface Studies

  • 4,4'-Dihydroxybiphenyl-D8 has been used in studies exploring molecular interactions between biological molecules and polymer materials. For instance, research involving peptides and deuterated polystyrene used 4,4'-Dihydroxybiphenyl-D8 to determine peptide conformations and polymer surface orientation (Ting Lin et al., 2020).

Fluorescence Studies

  • The fluorescence properties of 4,4'-Dihydroxybiphenyl and its derivatives have been investigated for potential applications in detecting hydroxybiphenyls in biological materials. Such studies provide valuable insights into the development of analytical techniques in biochemistry and pharmacology (J. Bridges et al., 1965).

Safety And Hazards

4,4’-Dihydroxybiphenyl is harmful in contact with skin and causes skin irritation . It also causes serious eye irritation . It is toxic to aquatic life with long-lasting effects .

Future Directions

Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . This suggests potential future directions for the use of 4,4’-Dihydroxybiphenyl-D8 in drug development and research.

properties

IUPAC Name

2,3,5,6-tetradeuterio-4-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8,13-14H/i1D,2D,3D,4D,5D,6D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCCBEIPGXKNHFW-PGRXLJNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C2=C(C(=C(C(=C2[2H])[2H])O)[2H])[2H])[2H])[2H])O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Dihydroxybiphenyl-D8

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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